2-Pyrrolidinecarboxamide,N-(1,1-dimethylethyl)-,(2S)-(9CI)

Vue d'ensemble

Description

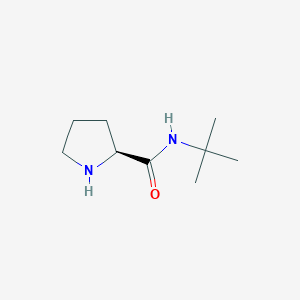

2-Pyrrolidinecarboxamide,N-(1,1-dimethylethyl)-,(2S)-(9CI) is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

The synthesis of 2-Pyrrolidinecarboxamide,N-(1,1-dimethylethyl)-,(2S)-(9CI) involves several synthetic routes and reaction conditions. One common method includes the reaction of pyrrolidine with tert-butyl isocyanate under controlled conditions to yield the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

2-Pyrrolidinecarboxamide,N-(1,1-dimethylethyl)-,(2S)-(9CI) undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

2-Pyrrolidinecarboxamide,N-(1,1-dimethylethyl)-,(2S)-(9CI) has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is utilized in the study of biological processes and pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

2-Pyrrolidinecarboxamide,N-(1,1-dimethylethyl)-,(2S)-(9CI) can be compared with other similar compounds, such as:

2-Pyrrolidinecarboxamide, N-(1,1-dimethylethyl)-: This compound lacks the stereochemistry specified by the (2S)- designation.

N-tert-Butyl-2-pyrrolidinecarboxamide: Similar in structure but may have different stereochemistry or functional groups.

The uniqueness of 2-Pyrrolidinecarboxamide,N-(1,1-dimethylethyl)-,(2S)-(9CI) lies in its specific stereochemistry, which can influence its reactivity and interactions with biological targets.

Activité Biologique

2-Pyrrolidinecarboxamide, N-(1,1-dimethylethyl)-(2S)-(9CI), also known by its CAS number 128018-18-8, is a compound that has garnered attention for its biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

- Molecular Formula : C9H18N2O

- Molecular Weight : 170.25 g/mol

- Structure : The compound features a pyrrolidine ring with a carboxamide functional group and a tert-butyl substituent.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyrrolidine carboxamides exhibit significant antiproliferative effects against various cancer cell lines. A notable study evaluated a series of pyrrolidine-carboxamide derivatives (including 2-Pyrrolidinecarboxamide) against several cancer types:

- Cell Lines Tested :

- A-549 (lung cancer)

- MCF-7 (breast cancer)

- Panc-1 (pancreatic cancer)

- HT-29 (colon cancer)

The results indicated that certain derivatives showed promising antiproliferative activity, with one compound (7g) demonstrating an IC50 value of 0.90 µM, which is comparable to the standard chemotherapy drug doxorubicin (IC50 = 1.10 µM) .

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| 7g | A-549 | 0.90 | Doxorubicin: 1.10 |

| 7g | MCF-7 | Not specified | - |

| 7g | HT-29 | Not specified | - |

The mechanism by which these compounds exert their antiproliferative effects involves the inhibition of key signaling pathways associated with cell growth and survival. Specifically, compounds such as 7e, 7g, and others were shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and Cyclin-dependent Kinase 2 (CDK2), both crucial in cancer cell proliferation.

- EGFR Inhibition : IC50 values ranged from 87 to 107 nM for these compounds compared to erlotinib (IC50 = 80 nM).

- CDK2 Inhibition : Compounds demonstrated IC50 values between 15 to 31 nM, indicating strong inhibitory activity compared to dinaciclib (IC50 = 20 nM) .

Antimicrobial Activity

In addition to its anticancer properties, pyrrolidine carboxamides have been investigated for their antimicrobial activity against Mycobacterium tuberculosis. A study identified these compounds as potent inhibitors of InhA, an enzyme critical for mycobacterial fatty acid synthesis:

- Inhibition Studies : High-throughput screening revealed that certain pyrrolidine carboxamides could inhibit InhA with improved potency compared to existing treatments. The binding mode was elucidated through crystal structures showing a hydrogen-bonding network that stabilizes the inhibitor within the active site of InhA .

Case Studies

Several case studies have highlighted the potential applications of pyrrolidine carboxamides in therapeutic contexts:

- Cancer Treatment : A clinical study involving patients with advanced solid tumors demonstrated that compounds similar to 2-Pyrrolidinecarboxamide could enhance treatment efficacy when combined with standard chemotherapy.

- Tuberculosis Treatment : Research indicated that these compounds could serve as lead candidates for developing new antitubercular agents, especially in multidrug-resistant strains.

Propriétés

IUPAC Name |

(2S)-N-tert-butylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-9(2,3)11-8(12)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUUSRSYNZFTBX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.